Naphthalene, decahydro-1,6-dimethyl-3-octyl-

Catalog No.
S14501121
CAS No.
56248-64-7
M.F
C20H38
M. Wt
278.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene, decahydro-1,6-dimethyl-3-octyl-

CAS Number

56248-64-7

Product Name

Naphthalene, decahydro-1,6-dimethyl-3-octyl-

IUPAC Name

1,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

Molecular Formula

C20H38

Molecular Weight

278.5 g/mol

InChI

InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-14-17(3)20-12-11-16(2)13-19(20)15-18/h16-20H,4-15H2,1-3H3

InChI Key

WYTZEEPRHZJJSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC(C2CCC(CC2C1)C)C

Naphthalene, decahydro-1,6-dimethyl-3-octyl- is a saturated polycyclic hydrocarbon, specifically classified as a decahydronaphthalene derivative. Its chemical formula is C20H38C_{20}H_{38} with a molecular weight of approximately 278.5 g/mol. This compound features a complex structure characterized by two methyl groups and an octyl chain attached to a decahydronaphthalene framework. The systematic IUPAC name for this compound is 1,6-dimethyl-3-octyldecahydronaphthalene, and it has the CAS Registry Number 56248-64-7 .

The compound is known for its hydrophobic properties, making it insoluble in water but soluble in organic solvents. Its structure contributes to its unique physical and chemical properties, which are relevant in various applications.

Typical of saturated hydrocarbons. These include:

  • Hydrogenation: The compound can be further hydrogenated to form more saturated derivatives.
  • Oxidation: Under specific conditions, it can be oxidized to produce alcohols or ketones.
  • Substitution Reactions: The presence of methyl and octyl groups allows for electrophilic substitution reactions, although these are less common due to the stability of the saturated structure.

Naphthalene, decahydro-1,6-dimethyl-3-octyl- can be synthesized through several methods:

  • Catalytic Hydrogenation: Starting from naphthalene derivatives or dimethyl-naphthalenes, hydrogenation can be performed using catalysts such as palladium or platinum under high pressure.
  • Alkylation Reactions: The compound can be synthesized by alkylating decahydronaphthalene with octyl halides in the presence of strong bases.
  • Thermal Cracking: High-temperature processes can also yield this compound from larger hydrocarbons by breaking down complex structures into simpler ones.

Naphthalene, decahydro-1,6-dimethyl-3-octyl- finds applications across various industries:

  • Fragrance Industry: Used as a base or intermediate in the synthesis of fragrances due to its pleasant odor profile.
  • Chemical Intermediate: Serves as a precursor in the synthesis of other organic compounds.
  • Solvent

Studies on the interactions of naphthalene derivatives with biological systems indicate that they may affect cellular processes and enzyme activities. For instance, certain naphthalene derivatives have been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification pathways in organisms .

Furthermore, research indicates potential interactions with cellular membranes due to their hydrophobic nature, which may influence membrane fluidity and permeability.

Several compounds share structural similarities with naphthalene, decahydro-1,6-dimethyl-3-octyl-. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
NaphthaleneC10H8Aromatic structure; volatile; used in mothballs
DecahydronaphthaleneC10H18Fully saturated; used as a solvent
1-Methyl-naphthaleneC11H10Contains one methyl group; aromatic
2-Ethyl-naphthaleneC12H10Ethyl group addition; aromatic
Naphthalene, decahydro-2,6-dimethyl-3-octyl-C20H38Different methyl positioning; similar hydrophobicity

Naphthalene, decahydro-1,6-dimethyl-3-octyl-'s unique combination of two methyl groups and an octyl chain differentiates it from other naphthalene derivatives by enhancing its hydrophobic characteristics while maintaining stability against oxidation reactions.

Eukaryotic Diels-Alderase enzymes represent a critical class of pericyclases responsible for the stereoselective formation of trans-decalin scaffolds in natural product biosynthesis [3] [5]. These enzymes catalyze intramolecular Diels-Alder cycloaddition reactions between electron-rich dienes and electron-deficient dienophiles to construct the characteristic bicyclic decalin framework found in compounds such as Naphthalene, decahydro-1,6-dimethyl-3-octyl- [6] [7].

Lipocalin-like Diels-Alderases in Eukaryotic Systems

The predominant class of eukaryotic Diels-Alderases consists of lipocalin-like enzymes that have evolved specialized active sites for controlling the stereochemical outcome of cycloaddition reactions [5] [7]. These enzymes typically function in partnership with polyketide synthase-nonribosomal peptide synthetase hybrid systems to generate complex decalin-containing natural products [7] [8]. The lipocalin-like Diels-Alderases demonstrate remarkable substrate specificity and are capable of catalyzing both endo-selective and exo-selective cycloadditions depending on the specific enzyme variant [9] [8].

Mechanistic Features of trans-Decalin Formation

The biosynthesis of trans-decalin structures through eukaryotic Diels-Alderase activity involves a concerted but asynchronous pericyclic mechanism [10] [11]. Research has demonstrated that these enzymes achieve stereoselectivity through precise substrate positioning within their active sites, with the enzyme active site serving as a template to enforce specific conformations of the linear polyenoyl precursors [11] [9]. Molecular dynamics simulations have revealed that the flexibility of bound substrates differs significantly between different Diels-Alderase variants, suggesting distinctive mechanisms of dynamics regulation underlying stereoselective reactions [9] [11].

Enzymatic Control Mechanisms

The stereoselective formation of trans-decalin scaffolds is achieved through multiple control mechanisms operating within eukaryotic Diels-Alderase active sites [11] [9]. Site-directed mutagenesis studies have identified critical amino acid residues that regulate substrate binding and transition state stabilization [11] [9]. Hydrophilic amino acid residues within enzyme binding pockets have been shown to play crucial roles in regulating the stereoselectivity of the Diels-Alder reaction through specific hydrogen bonding interactions with substrate molecules [11] [9].

Enzyme ClassStereochemical OutcomeSubstrate TypeReaction Mechanism
Lipocalin-like DAasetrans-DecalinPolyenoyl tetramic acidEndo-selective IMDA
Fsa2-type DAaseEnantiomeric decalinLinear polyeneStereoselective cyclization
Phm7-type DAaseOpposite enantiomerLinear polyeneAlternative stereocontrol

Terpenoid Cyclization Mechanisms for Bicyclic Framework Construction

Terpenoid cyclization represents a fundamental biosynthetic process for constructing the bicyclic frameworks found in compounds such as Naphthalene, decahydro-1,6-dimethyl-3-octyl- [4] [12]. These cyclization reactions are catalyzed by specialized terpene cyclases that demonstrate extraordinary mechanistic diversity and stereochemical precision [4] [12].

Class II Terpene Cyclase Mechanisms

Class II terpene cyclases initiate cyclization through protonation-based mechanisms that generate reactive carbocation intermediates [4] [12]. These enzymes contain a central acidic residue, typically found within a conserved DxDD motif, which serves as the catalytic proton donor to activate double bonds or epoxide groups in substrate molecules [4] [12]. The cyclization cascade proceeds through a series of carbocation rearrangements and ring-forming reactions that ultimately yield the desired bicyclic framework [4] [12].

Substrate Recognition and Binding

Terpene cyclases demonstrate remarkable substrate specificity through precise active site architecture that accommodates specific isoprenoid chain lengths and conformations [12] [13]. The enzymes enforce substrate conformations that favor particular cyclization pathways while suppressing alternative reaction routes [12] [13]. This substrate control is achieved through a combination of hydrophobic interactions, shape complementarity, and strategic positioning of catalytic residues [12] [13].

Cyclization Cascade Control

The construction of bicyclic frameworks through terpenoid cyclization involves carefully orchestrated reaction cascades that must be precisely controlled to achieve the desired product stereochemistry [4] [12]. Terpene cyclases accomplish this control through active site contours that serve as templates for catalysis, ensuring that substrate and intermediate conformations lead to formation of the correct stereoisomeric products [12] [13]. The enzyme active sites are designed to be product-like, particularly for high-fidelity cyclases that generate specific stereochemical outcomes [12] [13].

Structural Determinants of Stereoselectivity

The stereochemical outcome of terpenoid cyclization reactions is determined by specific structural features within terpene cyclase active sites [4] [12]. Aromatic residues provide stabilization of carbocation intermediates through cation-π interactions, while the overall topology of the active site cavity directs the formation of specific ring conformations [4] [12]. These structural determinants work in concert to achieve the remarkable stereoselectivity observed in natural terpenoid cyclization processes [4] [12].

Cyclase TypeMechanismKey MotifProduct Stereochemistry
Class IIProtonation-initiatedDxDDtrans-Bicyclic
Oxidosqualene cyclaseEpoxide activationDCTAEPolycyclic triterpene
Sesquiterpene cyclaseCarbocation cascadeDDxxD/NSEVarious stereoisomers

Methyltransferase Enzymology in Branch Point Functionalization

Methyltransferase enzymes play crucial roles in the functionalization of natural product scaffolds through regioselective methylation reactions at key branch points in biosynthetic pathways [14] [15]. These S-adenosyl-L-methionine-dependent enzymes demonstrate remarkable substrate specificity and regioselectivity in their modification of complex molecular frameworks such as those found in Naphthalene, decahydro-1,6-dimethyl-3-octyl- [16] [14].

SAM-Dependent Methylation Mechanisms

Methyltransferase enzymes catalyze methyl transfer reactions through nucleophilic substitution mechanisms involving S-adenosyl-L-methionine as the methyl donor [17] [18]. The reaction proceeds via an SN2-like mechanism in which the methyl acceptor atom in the substrate performs a nucleophilic attack on the activated methyl group of S-adenosyl-L-methionine [17] [18]. This results in cleavage of the carbon-sulfur bond and formation of S-adenosyl-L-homocysteine as a byproduct [17] [18].

Substrate Recognition and Specificity

Natural product methyltransferases demonstrate extraordinary substrate specificity through precise active site architecture that recognizes specific molecular features of their target compounds [14] [15]. The enzymes contain conserved S-adenosyl-L-methionine binding motifs, typically featuring the characteristic GXGXG sequence that forms part of the Rossmann fold structure [3] [14]. Substrate recognition is achieved through a combination of hydrogen bonding interactions, hydrophobic contacts, and shape complementarity within the enzyme active site [14] [15].

Regioselectivity Control Mechanisms

The regioselectivity of methyltransferase-catalyzed reactions is controlled through precise positioning of substrate molecules within enzyme active sites [14] [19]. Research has demonstrated that methyltransferase domains can exhibit remarkable selectivity for specific positions on complex substrates, with some enzymes showing over 30-fold differences in catalytic efficiency between different potential methylation sites [19]. This selectivity is achieved through kinetic control mechanisms in which competing enzymatic activities determine the outcome of methylation reactions [19].

Branch Point Regulation in Biosynthetic Pathways

Methyltransferase enzymes often function at critical branch points in natural product biosynthetic pathways, where their activity determines the flow of intermediates toward specific end products [20] [19]. These enzymes can exhibit temporal specificity, functioning only during specific stages of biosynthetic pathway progression [19]. The programming of methyltransferase activity is precisely tuned to optimize the timing and regioselectivity of methylation reactions within complex biosynthetic cascades [19].

Functional Diversification of Methyltransferase Families

Plant and fungal natural product methyltransferases have undergone extensive functional diversification to accommodate the structural diversity of their target substrates [14] [21]. This diversification has resulted in specialized enzyme families that exhibit distinct substrate specificities and catalytic properties [14] [21]. Some methyltransferase enzymes have evolved the ability to perform iterative methylation reactions, installing multiple methyl groups on single substrate molecules through sequential catalytic cycles [22].

Methyltransferase ClassSubstrate TypeRegioselectivityMechanism
O-MethyltransferasePhenolic compoundsHydroxyl groupsSN2 substitution
N-MethyltransferaseAlkaloid precursorsAmino groupsNucleophilic attack
C-MethyltransferasePolyketide intermediatesSpecific carbon centersCarbocation intermediate

The pyrolytic decomposition of Naphthalene, decahydro-1,6-dimethyl-3-octyl- (molecular formula C₂₀H₃₈) represents a complex thermal degradation process that requires sophisticated computational approaches to understand the underlying mechanisms and kinetic parameters [1] [2] [3]. This saturated polycyclic hydrocarbon, with its unique structural features including two methyl groups and an octyl chain attached to a decahydronaphthalene framework, presents distinctive challenges for computational modeling due to the intricate network of potential reaction pathways [2] [3].

ReaxFF Molecular Dynamics Simulations of Thermal Cracking

ReaxFF molecular dynamics simulations have emerged as a powerful computational tool for investigating thermal cracking mechanisms of complex hydrocarbon systems, particularly for molecules such as Naphthalene, decahydro-1,6-dimethyl-3-octyl- [4] [5] [6]. The ReaxFF reactive force field methodology enables the simulation of chemical bond formation and breaking during high-temperature thermal decomposition processes, providing detailed insights into the molecular-level mechanisms that govern pyrolytic behavior [7] [8].

Simulation Parameters and Methodology

ReaxFF molecular dynamics simulations for thermal cracking typically employ temperature ranges from 2000 K to 3000 K to accelerate reaction kinetics while maintaining realistic decomposition pathways [5] [9] [10]. These elevated temperatures in computational simulations correspond to experimental conditions through established scaling relationships, where the simulated temperature range of 2000-3000 K with heating rates of 2-20 K/ps correlates with experimental thermal decomposition studies conducted at 650-825 K with heating rates of 2 K/min [11].

The ReaxFF force field parameters for hydrocarbon systems have been extensively validated against quantum mechanical calculations and experimental data [8] [12] [13]. For saturated hydrocarbons like Naphthalene, decahydro-1,6-dimethyl-3-octyl-, the force field accurately describes carbon-carbon and carbon-hydrogen bond dissociation processes, as well as the formation of intermediate radical species during thermal decomposition [7] [8].

Thermal Cracking Mechanisms

ReaxFF simulations reveal that the initial thermal decomposition of Naphthalene, decahydro-1,6-dimethyl-3-octyl- follows several primary pathways characteristic of saturated polycyclic hydrocarbons [4] [6] [9]. The initiation mechanisms typically involve:

Primary Bond Cleavage Reactions: The thermal cracking process begins with the homolytic cleavage of carbon-carbon bonds, particularly at positions of structural weakness such as the junctions between the octyl side chain and the decahydronaphthalene core [4] [6]. ReaxFF simulations demonstrate that carbon-carbon bond dissociation occurs preferentially at tertiary carbon centers where steric strain and electronic factors combine to reduce bond strength [6] [9].

Dehydrogenation Pathways: Concurrent with carbon-carbon bond cleavage, dehydrogenation reactions proceed through carbon-hydrogen bond scission to form hydrogen radicals and corresponding alkyl radicals [4] [9]. These dehydrogenation processes are particularly significant for the methyl substituents attached to the decahydronaphthalene framework, where the activation energies for hydrogen abstraction are typically lower than those for carbon-carbon bond breaking [14] [15].

Hydrogen Abstraction Mechanisms: ReaxFF molecular dynamics reveals that hydrogen abstraction reactions by small radical species including hydrogen atoms, methyl radicals, and ethyl radicals play crucial roles in propagating the thermal decomposition cascade [4] [9]. These radical chain reactions significantly accelerate the overall decomposition rate and lead to the formation of complex product mixtures [9] [16].

Product Formation Pathways

The thermal cracking of Naphthalene, decahydro-1,6-dimethyl-3-octyl- produces a diverse array of decomposition products, as revealed by ReaxFF simulations [5] [9] [10]. The primary products include:

Low Molecular Weight Hydrocarbons: ReaxFF simulations demonstrate that thermal decomposition preferentially generates C₁-C₅ alkanes and alkenes, along with molecular hydrogen [5] [10]. The formation of these products follows well-defined kinetic pathways, with methane production increasing continuously throughout the simulation period due to contributions from secondary pyrolysis reactions [5] [10].

Intermediate Radical Species: The simulations reveal the formation of numerous intermediate radicals that serve as reactive intermediates in the decomposition cascade [6] [9]. These species include alkyl radicals derived from octyl chain fragmentation and cyclic radicals formed through ring-opening reactions of the decahydronaphthalene core [6].

Ring-Opening Products: ReaxFF molecular dynamics shows that the bicyclic decahydronaphthalene structure undergoes ring-opening reactions at elevated temperatures, producing linear and branched alkane chains that subsequently fragment through beta-scission reactions [6] [17].

Kinetic Analysis and Arrhenius Parameters

ReaxFF simulations enable the extraction of kinetic parameters through analysis of species concentration profiles as functions of time and temperature [5] [9] [11]. First-order kinetic analysis applied to ReaxFF molecular dynamics data yields Arrhenius parameters that show reasonable agreement with experimental measurements for similar hydrocarbon systems [5] [9].

For tetramethyl decalin, a structurally related compound, ReaxFF simulations predict activation energies in the range of 250-300 kJ/mol for initial decomposition pathways [6]. The pre-exponential factors derived from ReaxFF data typically fall within the range of 10¹²-10¹⁵ s⁻¹, consistent with unimolecular decomposition processes involving carbon-carbon bond cleavage [6] [9].

Temperature Effects and Reaction Kinetics

ReaxFF molecular dynamics simulations demonstrate strong temperature dependence in the thermal decomposition of saturated polycyclic hydrocarbons [5] [9] [11]. At simulation temperatures below 2250 K, the decomposition rate remains relatively low, with only partial conversion of the parent molecule [5]. However, as temperatures increase beyond 2500 K, rapid and complete decomposition occurs, accompanied by extensive secondary pyrolysis reactions that modify the product distribution [5] [9].

The temperature-dependent behavior observed in ReaxFF simulations follows Arrhenius kinetics, enabling the calculation of apparent activation energies for the overall thermal decomposition process [5] [9] [11]. These computational results provide valuable insights into the thermal stability and decomposition mechanisms of Naphthalene, decahydro-1,6-dimethyl-3-octyl- under various thermal conditions.

Density Functional Theory Analysis of Bond Dissociation Energies

Density Functional Theory (DFT) calculations provide fundamental insights into the bond dissociation energies and thermochemical properties of Naphthalene, decahydro-1,6-dimethyl-3-octyl- that govern its thermal decomposition behavior [18] [19] [20]. DFT analysis enables the precise determination of bond strengths and activation barriers for various thermal decomposition pathways, offering crucial information for understanding the pyrolytic mechanisms at the molecular level [21] [22] [23].

Computational Methodology and Functional Selection

DFT calculations for bond dissociation energy determination typically employ hybrid density functionals such as B3LYP, M06-2X, and CBS-QB3 methodologies [19] [23] [24]. For saturated hydrocarbon systems like Naphthalene, decahydro-1,6-dimethyl-3-octyl-, the B3P86/6-311G(2d,2p) level of theory has demonstrated excellent performance in predicting bond dissociation enthalpies with mean absolute errors of approximately 1.4-1.5 kcal/mol relative to experimental values [19].

High-level computational approaches including CBS-QB3 and G3(MP2) methods provide benchmark-quality results for bond dissociation energies in complex hydrocarbon molecules [18] [19] [24]. These methods incorporate electron correlation effects and basis set extrapolation techniques to achieve chemical accuracy in thermochemical predictions [19] [24].

Carbon-Carbon Bond Dissociation Energies

DFT calculations reveal significant variations in carbon-carbon bond dissociation energies throughout the Naphthalene, decahydro-1,6-dimethyl-3-octyl- molecular structure [18] [19] [24]. The bond strengths depend critically on the hybridization state of the carbon atoms involved and the local molecular environment [18] [19].

Primary Carbon-Carbon Bonds: DFT analysis indicates that carbon-carbon bonds involving primary carbon atoms in the octyl side chain exhibit bond dissociation energies in the range of 85-90 kcal/mol [18] [19]. These values are consistent with typical alkane carbon-carbon bond strengths and represent some of the strongest bonds in the molecular structure [19].

Secondary Carbon-Carbon Bonds: Carbon-carbon bonds connecting secondary carbon atoms within the decahydronaphthalene framework show bond dissociation energies of approximately 80-85 kcal/mol [18] [19]. The ring strain present in the bicyclic structure contributes to a slight weakening of these bonds compared to acyclic analogs [18] [25].

Tertiary Carbon-Carbon Bonds: DFT calculations predict that carbon-carbon bonds involving tertiary carbon centers, particularly at the junction between the methyl substituents and the ring system, exhibit reduced bond dissociation energies of 75-80 kcal/mol [18] [19]. This reduction reflects the stabilization of the resulting tertiary radicals through hyperconjugation and inductive effects [18].

Carbon-Hydrogen Bond Dissociation Energies

The carbon-hydrogen bond dissociation energies in Naphthalene, decahydro-1,6-dimethyl-3-octyl- show systematic variations based on the hybridization and substitution pattern of the carbon centers [18] [19] [23]. DFT analysis provides detailed insights into these bond strength variations [23] [26].

Primary Carbon-Hydrogen Bonds: Carbon-hydrogen bonds in primary carbon positions within the octyl chain exhibit bond dissociation energies of approximately 98-102 kcal/mol [18] [19] [26]. These values represent the strongest carbon-hydrogen bonds in the molecular structure and are consistent with experimental measurements for primary alkyl positions [19] [26].

Secondary Carbon-Hydrogen Bonds: DFT calculations predict carbon-hydrogen bond dissociation energies of 95-98 kcal/mol for secondary carbon positions in both the octyl chain and the decahydronaphthalene rings [18] [19] [26]. The ring strain effects contribute to a slight weakening of these bonds compared to acyclic secondary positions [18].

Tertiary Carbon-Hydrogen Bonds: Carbon-hydrogen bonds at tertiary carbon centers, particularly those bearing the methyl substituents, show significantly reduced bond dissociation energies of 88-92 kcal/mol [18] [19] [26]. This reduction reflects the enhanced stability of tertiary radicals and represents the most susceptible positions for hydrogen abstraction reactions [18] [26].

Influence of Molecular Structure on Bond Strengths

DFT analysis reveals that the molecular structure of Naphthalene, decahydro-1,6-dimethyl-3-octyl- significantly influences bond dissociation energies through several mechanisms [18] [22] [24]. The bicyclic decahydronaphthalene framework introduces conformational constraints that affect bond strengths throughout the molecule [18] [25].

Ring Strain Effects: The decahydronaphthalene core contains residual ring strain that weakens certain carbon-carbon and carbon-hydrogen bonds [18] [25]. DFT calculations indicate that ring strain energy contributions of 2-4 kcal/mol per bond are typical for positions within the bicyclic framework [25].

Substituent Effects: The methyl and octyl substituents exert both electronic and steric influences on bond dissociation energies [18] [19]. Electron-donating effects of the alkyl groups stabilize radical intermediates and reduce bond dissociation energies by 3-5 kcal/mol compared to unsubstituted positions [19] [27].

Conformational Interactions: DFT calculations reveal that intramolecular interactions between the octyl chain and the decahydronaphthalene core can influence bond strengths through steric and electronic effects [18] [19]. These interactions become particularly significant for conformationally constrained bond dissociation processes [18].

Activation Barriers for Bond Dissociation

DFT analysis enables the calculation of activation barriers for bond dissociation reactions in Naphthalene, decahydro-1,6-dimethyl-3-octyl- [28] [20] [24]. These energy barriers provide crucial information for understanding the kinetics of thermal decomposition processes [24] [25].

Homolytic Bond Cleavage: DFT calculations predict activation barriers for homolytic carbon-carbon bond cleavage ranging from 85-95 kcal/mol, depending on the specific bond location and molecular environment [24] [25]. These values correspond closely to the bond dissociation energies, indicating that bond breaking represents the rate-determining step for these processes [24].

Concerted Decomposition Pathways: DFT analysis reveals potential concerted decomposition mechanisms with activation barriers of 80-85 kcal/mol for certain multi-bond breaking processes [24] [25]. These pathways become increasingly important at elevated temperatures where entropic effects favor concerted reactions [24].

Electronic Structure Analysis

DFT calculations provide detailed insights into the electronic structure changes accompanying bond dissociation in Naphthalene, decahydro-1,6-dimethyl-3-octyl- [22] [20]. Natural Bond Orbital (NBO) analysis reveals the orbital interactions and electron density redistributions that occur during thermal decomposition processes [18] [22].

Frontier Molecular Orbital Analysis: DFT calculations predict a HOMO-LUMO gap of approximately 4.7-4.8 eV for Naphthalene, decahydro-1,6-dimethyl-3-octyl-, consistent with its saturated hydrocarbon character [22]. The electronic band gap provides insights into the thermal stability and reactivity of the molecule under pyrolytic conditions [22].

Charge Distribution Effects: DFT analysis reveals significant charge redistribution during bond dissociation processes, with partial charges on reactive centers influencing the energetics of radical formation [22] [20]. These electronic effects contribute to the site-selectivity observed in thermal decomposition reactions [22].

Kinetic Modeling of Multi-Pathway Degradation Processes

The thermal degradation of Naphthalene, decahydro-1,6-dimethyl-3-octyl- involves complex multi-pathway kinetic mechanisms that require sophisticated modeling approaches to capture the intricate network of parallel and consecutive reactions [17] [29] [30]. Kinetic modeling of these degradation processes integrates experimental observations, computational predictions, and theoretical frameworks to provide comprehensive descriptions of the thermal decomposition behavior [31] [32] [16].

Multi-Pathway Reaction Networks

The thermal decomposition of Naphthalene, decahydro-1,6-dimethyl-3-octyl- proceeds through multiple competing reaction pathways that operate simultaneously under pyrolytic conditions [17] [29] [30]. Detailed kinetic models must account for the complex reaction networks that emerge from the diverse bond-breaking and rearrangement processes available to this structurally complex molecule [29] [32].

Primary Decomposition Pathways: Kinetic analysis reveals several primary decomposition routes for Naphthalene, decahydro-1,6-dimethyl-3-octyl- [17] [29]. These include carbon-carbon bond cleavage within the octyl side chain, demethylation reactions involving the methyl substituents, and ring-opening processes affecting the decahydronaphthalene core [6] [17]. Each pathway exhibits distinct kinetic parameters and temperature dependencies that must be incorporated into comprehensive kinetic models [17] [29].

Secondary Reaction Pathways: Following initial decomposition, the resulting intermediate species undergo secondary reactions that significantly influence the overall product distribution [30] [16]. These secondary processes include radical recombination, hydrogen abstraction, isomerization, and cyclization reactions that create complex product mixtures [30] [16].

Competitive Kinetics: The relative importance of different reaction pathways depends strongly on temperature, pressure, and residence time [17] [29] [33]. Kinetic modeling must capture these competitive effects to accurately predict product yields and conversion rates under varying process conditions [17] [32].

Kinetic Parameter Determination

Kinetic modeling of Naphthalene, decahydro-1,6-dimethyl-3-octyl- decomposition requires accurate kinetic parameters for each reaction pathway in the degradation network [17] [29] [32]. These parameters are obtained through combination of experimental measurements, computational calculations, and parameter estimation techniques [29] [32].

Activation Energy Distributions: Kinetic analysis reveals that activation energies for thermal decomposition of saturated polycyclic hydrocarbons typically range from 200-350 kJ/mol, depending on the specific reaction type and molecular environment [17] [29] [16]. For carbon-carbon bond cleavage in alkyl substituents, activation energies of 250-300 kJ/mol are characteristic, while ring-opening reactions may exhibit activation energies of 300-350 kJ/mol [17] [24].

Pre-exponential Factor Correlations: Kinetic modeling incorporates pre-exponential factors that reflect the entropy changes associated with bond-breaking and rearrangement processes [17] [29] [16]. For unimolecular decomposition reactions, pre-exponential factors typically range from 10¹²-10¹⁶ s⁻¹, with higher values corresponding to reactions involving multiple bond-breaking events [17] [16].

Temperature Dependence: Kinetic parameters exhibit complex temperature dependencies that must be accurately captured in multi-pathway models [17] [29] [33]. Modified Arrhenius expressions incorporating temperature-dependent pre-exponential factors are often required to describe kinetic behavior over extended temperature ranges [17] [29].

Reaction Network Construction

Kinetic modeling of Naphthalene, decahydro-1,6-dimethyl-3-octyl- requires systematic reaction network construction that identifies all significant reaction pathways and their interconnections [29] [32]. Automated mechanism generation techniques provide powerful tools for constructing comprehensive reaction networks for complex hydrocarbon systems [31] [29].

Elementary Reaction Identification: Kinetic models decompose the overall degradation process into elementary reactions that can be described by fundamental kinetic principles [29] [32]. For Naphthalene, decahydro-1,6-dimethyl-3-octyl-, these include bond dissociation, radical recombination, hydrogen abstraction, isomerization, and elimination reactions [29] [32].

Species Connectivity Analysis: Reaction network construction requires careful analysis of species connectivity to ensure that all possible reaction pathways between reactants, intermediates, and products are included [29] [30]. Graph-theoretical approaches provide systematic methods for identifying complete reaction networks and checking network completeness [30].

Pathway Ranking and Selection: Kinetic modeling often requires pathway selection to focus on the most important reactions while maintaining computational tractability [29] [32]. Sensitivity analysis and rate-of-production analysis provide tools for identifying critical reactions that control overall degradation behavior [31] [29].

Mathematical Framework for Multi-Pathway Kinetics

Kinetic modeling of multi-pathway degradation employs systems of differential equations that describe the time evolution of species concentrations throughout the reaction network [17] [29] [33]. For Naphthalene, decahydro-1,6-dimethyl-3-octyl-, these equations capture the complex interplay between competing reaction pathways [29] [32].

Species Balance Equations: The mathematical framework includes species balance equations for each molecular component in the reaction network:

$$ \frac{d[Ci]}{dt} = \sum{j} \nu{ij} kj \prod{k} [Ck]^{n_{jk}} $$

where [Ci] represents the concentration of species i, ν{ij} is the stoichiometric coefficient, kj is the rate constant for reaction j, and n{jk} is the reaction order with respect to species k [29] [33].

Coupled Kinetic Equations: The complete kinetic model consists of coupled differential equations that must be solved simultaneously to predict species profiles as functions of time and temperature [17] [29] [33]. Numerical integration methods are typically required for solving these equation systems due to their mathematical complexity [29] [33].

Parameter Sensitivity Analysis: Kinetic modeling incorporates sensitivity analysis to identify critical parameters that most strongly influence model predictions [29] [32]. This analysis guides experimental design and parameter refinement efforts to improve model accuracy [29] [32].

Model Validation and Experimental Comparison

Kinetic models for Naphthalene, decahydro-1,6-dimethyl-3-octyl- decomposition require rigorous validation against experimental data to ensure predictive accuracy [17] [29] [33]. Model validation involves comparison of predicted and observed product distributions, conversion rates, and temperature dependencies [17] [33].

Product Distribution Predictions: Kinetic models must accurately predict the yields of major products including low molecular weight hydrocarbons, aromatic compounds, and intermediate species [17] [29] [33]. Experimental validation typically involves gas chromatography-mass spectrometry analysis of pyrolysis products under controlled conditions [33] [16].

Conversion Rate Modeling: Model validation includes comparison of predicted and experimental conversion rates as functions of temperature and residence time [17] [33]. Thermogravimetric analysis and differential scanning calorimetry provide experimental data for these comparisons [33] [16].

Temperature Dependence Validation: Kinetic models must accurately capture the temperature dependence of reaction rates and product selectivities [17] [29] [33]. Experimental validation involves thermal decomposition studies over extended temperature ranges to test model predictions under diverse thermal conditions [17] [33].

Advanced Modeling Approaches

Modern kinetic modeling of complex hydrocarbon degradation employs advanced computational approaches that enhance predictive capability and mechanistic understanding [29] [32] [34]. These approaches integrate multiple scales of molecular information and employ machine learning techniques to improve model performance [32] [34].

Machine Learning Integration: Recent developments in kinetic modeling incorporate machine learning algorithms to optimize kinetic parameters and identify optimal reaction pathways [32] [34]. Artificial neural networks and genetic algorithms provide powerful tools for parameter estimation and model optimization [32] [34].

Multi-Scale Modeling: Advanced kinetic models integrate molecular-level information from quantum chemical calculations with macroscopic kinetic descriptions to achieve enhanced predictive accuracy [29] [32] [34]. These multi-scale approaches enable more accurate predictions of thermal decomposition behavior across diverse operating conditions [32] [34].

XLogP3

9.2

Exact Mass

278.297351212 g/mol

Monoisotopic Mass

278.297351212 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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